Fmoc-DOOA*HCl
Description
Fmoc-DOOA·HCl (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,6-diaminohexane hydrochloride) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions. The compound’s molecular formula is C21H26N2O2·HCl (MW: 374.9 g/mol), with a CAS number 166410-37-3 or 945923-91-1 . Its primary application lies in constructing peptide backbones or serving as a linker in combinatorial chemistry due to its diaminohexane structure, which introduces flexibility and spacing in synthetic peptides.
Properties
Molecular Formula |
C21H27ClN2O4 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c22-9-11-25-13-14-26-12-10-23-21(24)27-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,20H,9-15,22H2,(H,23,24);1H |
InChI Key |
AEKDFMRQTBNGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural and Physicochemical Properties
The table below compares Fmoc-DOOA·HCl with structurally related Fmoc-protected amino acids:
Key Observations:
- Chain Length and Flexibility: Fmoc-DOOA·HCl’s diaminohexane backbone provides greater flexibility compared to shorter analogs like Fmoc-Dab-OH (4 carbons) .
- Solubility : Fmoc-Lys-OAll·HCl exhibits higher aqueous solubility (0.00536 mg/mL) due to its allyl ester group, whereas Fmoc-DOOA·HCl requires organic solvents like DMF for dissolution .
- Chirality: Unlike Fmoc-D-Orn-OH·HCl, Fmoc-DOOA·HCl lacks chiral centers, simplifying its use in non-stereoselective syntheses .
Critical Analysis of Research Findings
- Contradictions in Solubility : Fmoc-Lys-OAll·HCl’s solubility data (0.00536 mg/mL) conflicts with Fmoc-DOOA·HCl’s reliance on organic solvents, highlighting the need for tailored solvent systems in SPPS.
- Patent Landscape : Fmoc-DOOA·HCl has 37 patents, indicating broad industrial applicability, while Fmoc-Dab-OH has only 16 .
- Safety Profiles : Fmoc-D-HoArg-OH·HCl lacks comprehensive safety data, whereas Fmoc-Arg-OH·HCl is well-documented for low acute toxicity .
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